molecular formula C9H20N2O2 B152991 tert-Butyl 3-(methylamino)propylcarbamate CAS No. 442514-22-9

tert-Butyl 3-(methylamino)propylcarbamate

Cat. No.: B152991
CAS No.: 442514-22-9
M. Wt: 188.27 g/mol
InChI Key: YIMSPDZAVBIXRT-UHFFFAOYSA-N
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Preparation Methods

The preparation of tert-Butyl 3-(methylamino)propylcarbamate typically involves a multi-step synthetic route :

Chemical Reactions Analysis

tert-Butyl 3-(methylamino)propylcarbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)propylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent or an intermediate in various biochemical reactions. Its effects are mediated through the formation of stable intermediates that participate in further chemical transformations .

Biological Activity

Tert-Butyl 3-(methylamino)propylcarbamate (TBMPC) is a carbamate derivative notable for its potential biological activities, particularly in the context of neurodegenerative diseases. Its structural characteristics, including a tert-butyl group and a methylamino substituent, contribute to its unique interaction with biological targets. This article delves into the biological activity of TBMPC, focusing on its enzyme inhibition capabilities, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : Approximately 188.27 g/mol
  • CAS Number : 442514-22-9
  • Structure : The compound features a chiral carbon with an absolute configuration confirmed as S, indicating its enantiomerically pure form.

Enzyme Inhibition

TBMPC has demonstrated significant inhibitory effects on key enzymes involved in neurodegenerative processes:

  • β-Secretase Inhibition :
    • TBMPC inhibits β-secretase, an enzyme critical in the amyloid precursor protein processing pathway. This inhibition is crucial for preventing the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease.
    • In vitro studies have shown that TBMPC effectively reduces amyloid beta peptide levels, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Acetylcholinesterase Inhibition :
    • The compound also acts as an acetylcholinesterase inhibitor, which may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. This action is particularly relevant in the treatment of cognitive decline associated with Alzheimer's disease .

The mechanism by which TBMPC exerts its biological effects involves:

  • Hydrogen Bonding Interactions : TBMPC can form hydrogen bonds with biological targets, facilitating binding to enzyme active sites or receptor sites, thereby enhancing its efficacy as a therapeutic agent.
  • Influence on Neurotransmitter Levels : By inhibiting acetylcholinesterase, TBMPC may increase the availability of acetylcholine in synaptic clefts, potentially improving cognitive functions.

In Vitro Studies

A study conducted on astrocytes stimulated with amyloid beta peptide (Aβ1-42) revealed that TBMPC could protect against cell death induced by Aβ1-42. The results indicated:

  • Cell Viability : TBMPC treatment resulted in improved cell viability compared to untreated controls (62.98% vs. 43.78% cell viability) .
  • Cytokine Production : TBMPC reduced TNF-α production in treated astrocytes, suggesting an anti-inflammatory effect that may contribute to neuroprotection .

In Vivo Studies

In animal models, specifically scopolamine-induced memory impairment models:

  • TBMPC showed a moderate protective effect against cognitive decline but was less effective than standard treatments like galantamine .
  • The compound's bioavailability in the brain was noted as a limiting factor for its efficacy in these models .

Comparative Analysis with Similar Compounds

TBMPC shares structural similarities with other carbamate derivatives but stands out due to its specific enzyme inhibition capabilities:

Compound NameCAS NumberSimilarity IndexUnique Features
Tert-Butyl (3-aminopropyl)carbamate127346-48-90.97Lacks methyl substituent; primarily an amine derivative.
N-Boc-2-methyl-1,3-propanediamine480452-05-90.97Contains a diaminopropane structure; broader amine functionality.
Tert-Butyl (4-amino-2-hydroxypropyl)carbamate144912-84-50.92Features additional hydroxyl group; potential for enhanced solubility.

This comparison highlights TBMPC's unique properties and potential applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[3-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMSPDZAVBIXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461899
Record name tert-Butyl 3-(methylamino)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442514-22-9
Record name tert-Butyl 3-(methylamino)propylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[3-(methylamino)propyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(3-Bromo-propyl)-carbamic acid tert-butyl ester (11.2 g, 47.0 mmol) was combined with 2.0 M Methylamine in THF (100 mL, 200 mmol) and was stirred at room temperature for 4 h. After this period, a precipitate formed in the solution. The solution was filtered and concentrated under reduced pressure to yield 7.58 g (86%) of (3-methylamino-propyl)-carbamic acid tert-butyl ester as a clear oil. [M+H]+ 188.94.
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